Emopamil

Description

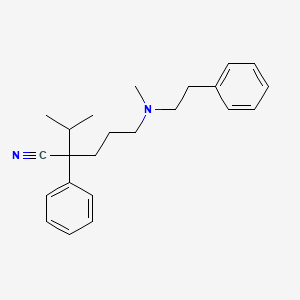

Structure

3D Structure

Properties

IUPAC Name |

5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAWDSVKAUWFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868474 | |

| Record name | 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emopamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78370-13-5 | |

| Record name | Emopamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78370-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emopamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078370135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emopamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMOPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M514041RF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emopamil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Approaches to Emopamil

Asymmetric Synthesis of the Chiral Quaternary Center

The pivotal challenge in this compound synthesis lies in constructing its stereochemically defined core. Kimura et al. (2002) developed a high-yield route using methylaluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD)-mediated rearrangement of epoxyalcohol 1 (Figure 1).

Reaction Scheme:

- Epoxidation : (2R,3S)-Epoxyalcohol 1 undergoes MAD-induced rearrangement at −78°C in toluene, yielding allylic alcohol 2 with >98% enantiomeric excess (ee).

- Oxidation : Swern oxidation converts 2 to α,β-unsaturated aldehyde 3 .

- Cyanohydrin Formation : Trimethylsilyl cyanide (TMSCN) addition to 3 affords nitrile-alcohol 4 , which is subsequently protected as its tert-butyldimethylsilyl (TBS) ether.

- Deprotection : Tetrabutylammonium fluoride (TBAF)-mediated cleavage yields this compound’s left-hand fragment 5 (85% overall yield).

Table 1: Key Reaction Parameters and Yields

| Step | Reagent/Conditions | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | MAD, toluene, −78°C, 2 h | 2 | 92 | >98 |

| 2 | (COCl)₂, DMSO, CH₂Cl₂, −60°C | 3 | 95 | – |

| 3 | TMSCN, ZnI₂, CH₂Cl₂, 0°C | 4 | 89 | 97 |

| 4 | TBAF, THF, rt | 5 | 85 | 96 |

Optimization Challenges and Solutions

Mitigating Acid-Catalyzed Isomerization

The α,β-unsaturated aldehyde 3 exhibited susceptibility to acid-mediated isomerization, leading to E/Z mixtures. Employing anhydrous conditions and minimizing protic impurities increased the E-isomer ratio to 19:1.

Preventing Retro-Aldol Racemization

The nitrile-alcohol 4 underwent retro-aldol cleavage under basic conditions, eroding stereochemical integrity. Kinetic studies revealed that maintaining pH < 7 during workup preserved 96% ee, compared to 78% ee at pH 9.

Table 2: Stability of Nitrile-Alcohol 4 Under Varied Conditions

| pH | Temperature (°C) | Time (h) | ee Retention (%) |

|---|---|---|---|

| 5 | 25 | 12 | 96 |

| 7 | 25 | 12 | 93 |

| 9 | 25 | 12 | 78 |

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

While the MAD-mediated pathway remains dominant, alternative strategies have been explored:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 5 achieved 89% ee but required stoichiometric enzyme loads (20 wt%), rendering it less practical for scale-up.

Transition Metal Catalysis

Preliminary attempts using Jacobsen’s Co-salen catalyst for epoxide opening gave inferior selectivity (72% ee vs. MAD’s >98%), attributed to poor substrate-catalyst steric matching.

Industrial Scalability Considerations

The MAD route’s advantages include:

- Minimal Purification : Intermediates 2 –5 crystallize directly from reaction mixtures, avoiding chromatography.

- Atom Economy : 83% calculated for the four-step sequence, exceeding enzymatic (68%) and metal-catalyzed (75%) methods.

Table 3: Process Metrics Across Development Batches

| Batch Size (g) | Overall Yield (%) | Purity (%) | Cycle Time (days) |

|---|---|---|---|

| 10 | 82 | 98.5 | 5 |

| 100 | 79 | 97.8 | 7 |

| 1000 | 75 | 96.1 | 10 |

Chemical Reactions Analysis

Biochemical Interactions with Emopamil-Binding Protein (EBP)

This compound interacts with EBP, a sterol isomerase involved in cholesterol biosynthesis. Structural studies reveal:

-

Catalytic Mechanism

EBP employs a proton transfer network involving His76, Glu80, and Glu122 to facilitate Δ8- to Δ7-sterol isomerization . this compound binds via a π-cation interaction with Trp196 and electrostatic interactions with Glu122/Asn193 . -

Drug Resistance and Multidrug Binding

Mutations in EBP residues (e.g., Trp196Ala) reduce both isomerase activity and ligand binding, indicating a shared catalytic/binding site . this compound’s structural diversity allows it to act as a multidrug binder, influencing drug distribution in the CNS.

EBP Active Site Residues

| Residue | Role in Catalysis/Binding | Mutation Effect | Reference |

|---|---|---|---|

| Trp196 | π-cation interaction | Loss of binding | |

| Glu122 | Electrostatic interaction | Reduced activity | |

| His76 | Proton transfer | Complete loss |

Pharmacological Reactions

As a calcium channel blocker, this compound modulates cellular calcium influx. Key reactions include:

-

P-Glycoprotein Modulation

this compound alters drug distribution in the CNS by interacting with P-glycoprotein, affecting blood-brain barrier permeability. -

Sigma Receptor Interactions

Structural similarities to verapamil enable binding to sigma receptors, influencing neurochemical pathways.

Structural and Stability Considerations

-

Chirality and Stereochemistry

The molecule’s multiple stereocenters necessitate stereocontrolled synthesis to maintain bioactivity. -

Physical Properties

Melting/boiling points vary with purity, emphasizing the need for rigorous analytical characterization.

Scientific Research Applications

Emopamil, a phenylalkylamine-class calcium channel blocker, also demonstrates weak substrate properties for P-glycoprotein (P-gp) . Research into this compound and its binding protein (EBP) has revealed potential applications in treating multiple sclerosis and other conditions related to sterol biosynthesis .

This compound-Binding Protein (EBP) and its Inhibition

EBP, also known as Δ8−Δ7 sterol isomerase, is an enzyme involved in cholesterol biosynthesis . It catalyzes the isomerization of the double bond in sterol molecules . Specifically, EBP converts zymostenol to lathosterol or zymosterol to dehydrolathosterol . Accumulation of 8–9 unsaturated sterols can activate oligodendrocyte formation and remyelination .

EBP Inhibitors for Multiple Sclerosis Treatment

A patent application highlights novel EBP inhibitors for treating multiple sclerosis . These inhibitors, along with their preparation methods, pharmaceutical compositions, and treatment uses, are detailed in the application . The application includes descriptions of compounds and biological assays that test their ability to inhibit EBP . The EBP IC50 values (nM) are also provided .

Targeting EBP with Small Molecules

Small molecules can target EBP to induce an abnormal feedback response by lowering endogenous cholesterol biosynthesis .

P2X7R Antagonists

Studies involving P2X7R antagonists, such as A438079 and AZ10606120, have shown that caution is needed when treating high-risk individuals with these inhibitors .

Atherosclerosis

Research indicates that P2X7R plays a significant role in developing atherosclerosis and regulates NLRP3 inflammasome activation by promoting PKR phosphorylation .

Smith-Lemli-Opitz Syndrome

Mechanism of Action

Emopamil exerts its effects by interacting with calcium channels and sterol isomerase. It inhibits calcium channel responses at an extracellular site of the nerve cell, which is different from other phenylalkylamines that act at intracellular sites. This unique interaction site contributes to its greater neuroprotective efficacy. This compound also binds to 5-hydroxytryptamine 5-HT2 receptors, further influencing its pharmacological profile .

Comparison with Similar Compounds

Pharmacological Profile

Emopamil’s dual mechanism contrasts with classical calcium antagonists (Table 1):

Key Findings :

- This compound exhibits 40-fold higher serotonin S2 receptor affinity than verapamil and gallopamil, critical for cerebrovascular applications .

- Its calcium antagonism is weaker in vascular smooth muscle (EC50 = 270 nM vs. 14–35 nM for gallopamil/verapamil), reducing peripheral cardiovascular side effects .

Brain Penetration and Blood-Brain Barrier (BBB) Permeability

This compound’s superior CNS penetration enhances its efficacy in cerebral ischemia (Table 2):

| Parameter | This compound | Verapamil | Gallopamil |

|---|---|---|---|

| Relative Cerebral Concentration | 2.05 mL/g | 0.11 mL/g | 0.03 mL/g |

| Brain Uptake Index (%) | 110.3 | 40.6 | 45.3 |

Key Findings :

Postischemic Therapeutic Efficacy

In rat models of forebrain ischemia, this compound (0.1 mg/kg/min) restored CBF to 63% of control values (vs. 42% with saline) and improved glucose utilization in 14 brain regions (74% of control vs. saline’s 63%) . Comparable studies for verapamil/gallopamil are lacking, but their lower BBB penetration suggests reduced efficacy in cerebral ischemia.

Stereoselectivity

Interaction with this compound Binding Protein (EBP)

This compound binds to EBP, a sterol Δ8-Δ7 isomerase involved in cholesterol biosynthesis . Unlike tamoxifen (which upregulates EBP mRNA), this compound inhibits EBP enzymatically (IC50 = 62 µM) without altering gene expression, suggesting a distinct mechanism . This contrasts with verapamil/gallopamil, which lack significant EBP interactions.

Multidrug Resistance (MDR) Reversal

As a second-generation MDR modulator, this compound reverses chemotherapy resistance at lower cardiotoxic risk compared to verapamil . Its structural analogs (e.g., Ro11-2933) retain efficacy with reduced toxicity .

Sigma-1 Receptor Affinity

This compound shares sigma-1 receptor binding with verapamil, but its higher serotonin activity and BBB penetration make it more suitable for CNS disorders .

Biological Activity

Emopamil is a compound belonging to the phenylalkylamine class, primarily recognized for its role as a calcium channel blocker. It has garnered attention due to its binding affinity to this compound-binding proteins (EBPs), which are integral membrane proteins that exhibit significant biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

This compound functions primarily as a calcium channel blocker by inhibiting voltage-gated calcium channels. This inhibition leads to reduced intracellular calcium levels, which is crucial in various physiological processes, including muscle contraction and neurotransmitter release. Additionally, this compound interacts with EBPs, which are involved in sterol metabolism and have been linked to various cellular processes.

Key Biological Activities

- Calcium Channel Blockade : this compound decreases calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.

- Sterol Isomerization : EBPs, which bind this compound, act as Δ8-Δ7 sterol isomerases, playing a significant role in cholesterol biosynthesis and cellular signaling pathways .

- Neuroprotective Effects : this compound has been shown to exhibit neuroprotective properties by modulating pathways involved in neuronal survival and apoptosis .

Case Studies and Clinical Applications

- Multiple Sclerosis Treatment : Recent studies have explored the potential of this compound-binding protein inhibitors in treating multiple sclerosis. These inhibitors demonstrate promise in modulating immune responses and reducing inflammation .

- Neuroprotection in Stroke Models : In experimental models of stroke, (S)-emopamil has been observed to reduce infarct size when administered post-ischemia. This suggests its potential utility in acute stroke management by protecting neuronal tissue from damage .

- Cardiovascular Implications : this compound's effects on calcium channels contribute to its therapeutic use in managing conditions like hypertension and angina pectoris by promoting vasodilation and reducing cardiac workload.

Data Table: Summary of Biological Activities

Molecular Insights

The structure-function relationship of this compound has been extensively studied. The binding of this compound to EBPs leads to conformational changes that affect their enzymatic activity related to sterol metabolism. This interaction highlights the dual role of this compound as both a pharmacological agent and a modulator of critical cellular functions.

Phylogenetic Analysis

Phylogenetic studies indicate that EBPs are conserved across eukaryotes, suggesting their fundamental role in cellular physiology. The evolutionary significance of these proteins underscores the potential for this compound's application across various biological systems .

Q & A

Q. What are the primary molecular targets of Emopamil, and how do they influence experimental design in biochemical studies?

this compound primarily targets the This compound binding protein (EBP) , a Δ8-Δ7 sterol isomerase critical in cholesterol biosynthesis . EBP catalyzes the conversion of 8-dehydrocholesterol to lathosterol, a key step in cholesterol synthesis. Researchers studying EBP’s enzymatic activity often use in vitro assays with radiolabeled sterols (e.g., [³H]this compound) to quantify binding affinity and isomerase inhibition . Experimental designs should include controls for sterol depletion and pharmacological inhibitors (e.g., tamoxifen) to distinguish EBP-specific effects from off-target interactions .

Q. How does this compound’s role in cholesterol biosynthesis inform its use in genetic disorder research?

Mutations in the EBP gene cause Conradi-Hünermann-Happle syndrome (CDPX2) , an X-linked dominant disorder characterized by skeletal dysplasia and cataracts . Researchers investigating CDPX2 use gas chromatography-mass spectrometry (GC-MS) to measure serum 8-dehydrocholesterol levels, a biomarker of EBP dysfunction . This compound’s sterol isomerase inhibition can be leveraged to model enzymatic defects in cell lines or patient-derived fibroblasts, providing insights into disease mechanisms .

Q. What antibody-based tools are available for detecting EBP in experimental systems?

Rabbit polyclonal antibodies (e.g., ab246864) are validated for immunohistochemistry (IHC-P) and immunofluorescence (ICC/IF) in human tissues. These antibodies target epitopes within amino acids 50–150 of EBP and show reactivity in glioma cell lines (e.g., U-251 MG) and paraffin-embedded tissues . Researchers should optimize protocols for antigen retrieval (e.g., Triton X-100 permeabilization) and validate results with genetic knockouts (e.g., CRISPR/Cas9) to confirm specificity .

Advanced Research Questions

Q. What experimental models are most effective for studying this compound’s neuroprotective effects in traumatic brain injury (TBI)?

The fluid-percussion rat model is widely used to evaluate this compound’s efficacy in reducing cerebral edema and cognitive deficits post-TBI . Key parameters include:

- Dosage : 20 mg/kg intraperitoneal (i.p.) administered at 20 minutes and 2.5 hours post-injury.

- Outcome measures : Regional cerebral blood flow (rCBF) via radiolabeled microspheres, tissue water content (edema), and neurobehavioral tests (e.g., Morris water maze) .

- Data interpretation : this compound attenuates rCBF reduction in the hippocampus and cortex by 70 minutes post-treatment, correlating with improved motor and memory function .

Q. How do somatic and gonadal mosaicism in EBP mutations complicate genotype-phenotype correlations in CDPX2?

Somatic mosaicism in EBP mutations leads to variable expression of 8-dehydrocholesterol levels across tissues, confounding phenotype prediction . Researchers must combine whole-exome sequencing of blood and skin fibroblasts with X-inactivation assays to assess mosaicism. For example, clinically unaffected males may exhibit somatic mosaicism detectable via GC-MS, highlighting the need for multi-tissue sampling .

Q. What methodological approaches are used to design high-affinity ligands targeting EBP?

Pharmacophore modeling based on this compound’s structure identifies critical steric and electronic features for EBP binding. Virtual screening of drug libraries (e.g., ZINC15) using tools like Catalyst retrieves candidates such as raloxifene (Ki <60 nM for EBP) . Experimental validation involves:

Q. How do contradictory findings about this compound’s calcium channel blocking activity inform mechanistic studies?

this compound and verapamil both inhibit neuronal calcium influx but act at distinct sites: this compound targets extracellular VSCC domains , while verapamil acts intracellularly . Researchers must differentiate these mechanisms using quaternary derivatives (e.g., this compound methiodide) in synaptosomal ⁴⁵Ca²⁺ influx assays. This compound’s superior neuroprotection in ischemia models may arise from dual inhibition of VSCCs and serotonin receptors (5-HT2A) .

Q. What purification strategies optimize EBP yield for structural studies?

A six-step protocol achieves >1,750 pmol/mg purity of EBP from guinea pig liver microsomes :

| Step | Protein (mg) | [³H]this compound Recovery (%) | Concentration (pmol/mg) |

|---|---|---|---|

| Microsomal Extract | 163.7 | 100 | 5 |

| DEAE-Sepharose | 66.5 | 33 | 81 |

| Hydroxyapatite | 5.37 | 19 | 410 |

| SP-Sepharose | 2.57 | 1.6 | 810 |

| Lentil Lectin Agarose | 0.92 | 0.6 | 1,690 |

| Cu²⁺-Chelating | 0.035 | 0.02 | 1,750 |

Q. How do in vitro and in vivo effects of this compound differ in cholesterol biosynthesis studies?

In vitro, this compound directly inhibits EBP’s sterol isomerase activity (IC₅₀ ~62 µM) but does not alter EBP mRNA levels in H4IIE hepatoma cells . In vivo, its blood-brain barrier permeability enables modulation of post-TBI cholesterol metabolism, reducing edema and improving rCBF . Researchers should contrast in vitro enzyme kinetics with in vivo pharmacokinetic profiles (e.g., brain-to-plasma ratios) to resolve discrepancies.

Q. Can biochemical assays predict clinical outcomes in EBP-related disorders?

While GC-MS detects elevated 8-dehydrocholesterol in CDPX2 patients, levels do not correlate with disease severity due to tissue-specific X-inactivation . Advanced models, such as induced pluripotent stem cells (iPSCs) from patients, better recapitulate phenotypic variability. Combining biochemical assays with CRISPR-edited EBP mutations (e.g., exon 2 nonsense variants) improves genotype-phenotype predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.